Iron triabietate

Description

Overview of Metal Abietate Coordination Chemistry

Metal abietate complexes are part of the larger family of metal carboxylates. The coordination chemistry is centered on the interaction between a metal ion and the carboxylate group (-COO⁻) of the abietate ligand. nih.gov Abietic acid, a tricyclic diterpenoid, possesses a carboxylic acid functional group that can deprotonate and coordinate to metal centers through its oxygen atoms, forming stable complexes. wikipedia.orgnih.gov

The nature of the metal-ligand bonding can lead to various structures. For example, many iron(III) carboxylate complexes form trinuclear clusters, often featuring a central oxo ligand (μ₃-O) where three iron centers are bridged by carboxylate groups. wikipedia.orglmaleidykla.lt This arrangement is exemplified by the well-studied "basic iron acetate (B1210297)," which has the core formula [Fe₃O(OAc)₆(H₂O)₃]⁺. wikipedia.org While the specific crystal structure of iron triabietate is not widely detailed in the provided literature, the principles of iron carboxylate chemistry suggest the potential for complex, polynuclear structures.

The synthesis of metal abietates can be achieved through eco-friendly routes, such as reacting pine resin directly with aqueous solutions of metal salts at mild temperatures, avoiding the need for organic solvents. nih.gov The resulting metal abietate complexes, also known as metal resinates, have applications as metal additives and as materials for creating thin metal or metal oxide films. daiken-chem.co.jp The bulky, rigid structure of the abietate ligand influences the physical properties of the resulting complexes, such as their solubility and reactivity.

Significance of Iron in Transition Metal Coordination Chemistry

Iron is a cornerstone element in transition metal coordination chemistry, a status owed to its unique combination of electronic properties, natural abundance, and biological relevance. encyclopedia.pubnih.gov Transition metals are characterized by their ability to form coordination compounds, where a central metal ion is bonded to surrounding molecules or ions known as ligands. libretexts.orghawaii.edu Iron's significance in this field stems from several key characteristics:

Variable Oxidation States : Iron commonly exists in the +2 (ferrous) and +3 (ferric) oxidation states, but other states are also accessible. wiley-vch.dealfachemic.com This redox flexibility allows iron complexes to act as effective catalysts in a vast array of chemical transformations by facilitating electron transfer processes. wiley-vch.de

Electronic Configuration and Magnetic Properties : As a d-block element, the electronic configuration of iron ions is fundamental to their properties. Iron(III) is a d⁵ center, meaning it has five electrons in its 3d orbitals. wikipedia.org Depending on the nature of the coordinating ligands (the ligand field), these electrons can either remain unpaired (high-spin state, S=5/2) or pair up as much as possible (low-spin state, S=1/2). wikipedia.orgnih.gov This variability gives rise to a rich diversity of magnetic and spectroscopic properties in iron complexes. ias.ac.inmdpi.com

Catalytic Prowess : Iron's low cost, high abundance, and minimal toxicity make it a highly attractive alternative to precious metal catalysts like palladium or platinum. nih.govrsc.org Iron catalysts are versatile, mediating a wide range of organic reactions including oxidations, hydrogenations, C-C bond formation, and polymerizations. encyclopedia.pubalfachemic.comrsc.org The catalytic cycle often involves the reversible switching between different oxidation states. wiley-vch.de

Biological Importance : Iron is essential for virtually all forms of life. wikipedia.org Many vital biological functions are carried out by metalloproteins containing iron centers, such as oxygen transport by hemoglobin and electron transfer by cytochromes. wikipedia.orgrsc.org This biological role has inspired the development of "biomimetic" iron complexes that mimic the function of these natural systems for applications in catalysis and medicine. rsc.org

Research Landscape and Emerging Trajectories for Iron Abietate Complexes

The current research landscape for iron triabietate is primarily rooted in its established industrial applications. It has long been utilized as a drying agent, or siccative, in paints, varnishes, and coatings, where it catalyzes the oxidative cross-linking of drying oils. It also finds use as a catalyst in the production of certain plastics and synthetic rubbers.

While direct, cutting-edge research focused solely on iron triabietate is not extensively documented, emerging trajectories can be inferred from advancements in the broader fields of iron carboxylates and metal abietates.

Detailed Research Findings & Future Directions:

Advanced Catalysis : There is a significant trend in developing sophisticated, well-defined iron catalysts for organic synthesis. rsc.orgresearchgate.net Recent studies on iron(III)-acetate complexes, for instance, have shown their potential in the selective coupling of CO₂ with epoxides to form cyclic carbonates and in the ring-opening polymerization of lactide. researchgate.net Given its structural similarity, iron triabietate could be explored as a catalyst for these and other sustainable chemical transformations, leveraging its solubility in organic media.

Precursors for Nanomaterials : Metal carboxylates are frequently used as precursors for the synthesis of metal oxide nanoparticles via thermal decomposition. ias.ac.in Nanoparticles of iron oxides like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) possess unique magnetic and catalytic properties, with applications in environmental remediation, data storage, and biomedicine. ias.ac.inmdpi.commdpi.comresearchgate.net Iron triabietate, with its large, combustible organic ligands, could serve as a valuable single-source precursor for creating iron oxide nanomaterials with controlled size and morphology.

Development of Functional Materials : Research into other metal abietates has revealed novel applications. For example, copper(II) and cobalt(II) abietate complexes have recently been synthesized and investigated as functional pigments for commercial paints, demonstrating antibacterial and antiviral activity. nih.gov This opens a promising research avenue for iron triabietate to be developed into a multifunctional material, potentially combining its siccative properties with new antimicrobial or anticorrosive functionalities. Furthermore, derivatives of related resin acids, such as dehydroabietic acid, are being explored for their anticancer and antibacterial properties, suggesting that chemically modified iron abietate complexes could be targets for future biomedical research. nih.gov

Structure

3D Structure of Parent

Properties

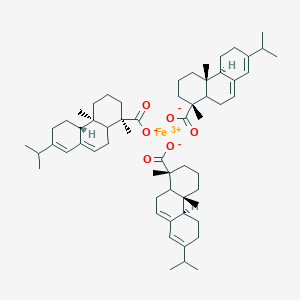

Molecular Formula |

C60H87FeO6 |

|---|---|

Molecular Weight |

960.2 g/mol |

IUPAC Name |

(1R,4aR,4bR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;iron(3+) |

InChI |

InChI=1S/3C20H30O2.Fe/c3*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h3*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;;+3/p-3/t3*16-,17?,19+,20+;/m000./s1 |

InChI Key |

OFFKQZOHDWKCMB-BUWVSPPGSA-K |

Isomeric SMILES |

CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Fe+3] |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Fe+3] |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Iron Abietate Complexes

Ligand Coordination Modes and Geometries

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. beilstein-journals.org The abietate ligand, as a carboxylate (RCOO⁻), can exhibit several coordination modes. Typically, carboxylate ligands act as either monodentate, binding through a single oxygen atom, or bidentate, using both oxygen atoms to chelate the metal center.

In related metal-abietate structures, such as the oxovanadium(IV)-bis(abietate) complex, the carboxylate groups have been shown to be bidentate. umons.ac.be This bidentate chelation is a common feature for carboxylates and contributes to the stability of the resulting complex. Furthermore, carboxylate ligands are well-known for their ability to act as bridging ligands between two or more metal centers, leading to the formation of polynuclear structures. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, influencing the magnetic and structural properties of the polynuclear assembly. Given this, in a hypothetical iron triabietate complex, the abietate ligands would be expected to coordinate primarily in a bidentate or bridging fashion.

Stereochemistry in coordination compounds describes the three-dimensional arrangement of ligands around the central metal ion. Common geometries for iron complexes include octahedral (coordination number 6) and tetrahedral (coordination number 4). ntu.edu.sgwikipedia.org The specific geometry of an iron abietate complex would depend on the number of coordinated abietate ligands, the presence of other co-ligands (like water or solvents), and the oxidation state of the iron.

For a six-coordinate iron complex, which is a very common coordination number for iron, the arrangement of bidentate ligands can lead to geometric isomerism (cis and trans). researchgate.net For example, in an octahedral complex with three bidentate ligands like abietate, [Fe(abietate)₃], two optical isomers (enantiomers), designated as Δ and Λ, are possible. These isomers are non-superimposable mirror images of each other. libretexts.org The bulky, rigid structure of the abietate ligand itself would impose significant steric constraints, influencing the preferred stereochemical outcome. Computational studies on other metal complexes have shown that strong preferences for axial or equatorial positions can be dictated by hyperconjugative interactions and steric bulk. nsf.gov

Electronic Structure and Oxidation States of Iron in Abietate Environments

The electronic properties of iron complexes, including their magnetic behavior and color, are determined by the oxidation state and the arrangement of d-electrons of the iron center. Iron most commonly exists in the +2 (ferrous) and +3 (ferric) oxidation states. wikipedia.orgbritannica.com

In a neutral "iron triabietate" species, where three anionic abietate ligands (C₁₉H₂₉COO⁻) are bound to a single iron atom, charge neutrality requires the iron to be in the +3 oxidation state. The electronic configuration of the Fe³⁺ ion is [Ar] 3d⁵. byjus.comlibretexts.org In an octahedral ligand field, these five d-electrons can be arranged in two possible ways: a high-spin state (t₂g³ eg²) with five unpaired electrons, or a low-spin state (t₂g⁵) with one unpaired electron. The specific spin state adopted depends on the ligand field strength of the abietate ligands.

| Oxidation State | Name | d-Electron Count | Typical Electronic Configuration | High-Spin Configuration (Octahedral) | Low-Spin Configuration (Octahedral) |

|---|---|---|---|---|---|

| Fe(II) / Fe²⁺ | Ferrous | d⁶ | [Ar] 3d⁶ libretexts.org | t₂g⁴ eg² | t₂g⁶ |

| Fe(III) / Fe³⁺ | Ferric | d⁵ | [Ar] 3d⁵ libretexts.org | t₂g³ eg² | t₂g⁵ |

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the central metal ion can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature, pressure, or light. beilstein-journals.orgencyclopedia.pub This transition is accompanied by significant changes in magnetic properties, color, and molecular structure. researchgate.net SCO is particularly common in iron(II) and iron(III) complexes with a d⁴–d⁷ electron configuration in an octahedral coordination environment. encyclopedia.pubmdpi.com

The transition from a HS to an LS state involves the depletion of charge in the antibonding e*g orbitals, which leads to a noticeable shortening of the metal-to-ligand bond distances. beilstein-journals.org For iron(II) complexes, this change can be quite large, on the order of 10%. beilstein-journals.org Whether an iron abietate complex would exhibit SCO depends critically on the ligand field strength exerted by the abietate ligands. If the energy difference between the HS and LS states is comparable to the available thermal energy (kBT), a temperature-induced spin transition may be observed. beilstein-journals.org While SCO has been extensively studied in iron complexes with nitrogen-donor ligands, its occurrence in a purely oxygen-donor environment like that provided by abietate ligands would be a subject of specific experimental investigation. rsc.orgcapes.gov.br

| Property | High-Spin (HS) State | Low-Spin (LS) State | Typical Change (HS → LS) |

|---|---|---|---|

| Fe-Ligand Bond Length (rM-L) | ~2.20 Å | ~2.00 Å | -0.20 Å (-10%) beilstein-journals.org |

| Unit Cell Volume | Larger | Smaller | -3 to -4% beilstein-journals.org |

| Magnetic Moment | Paramagnetic (~5.2 μB) | Diamagnetic (0 μB) | Significant decrease |

Molecular and Supramolecular Architecture

Supramolecular chemistry involves the study of chemical systems composed of multiple molecular subunits associated through non-covalent interactions. iupac.org In coordination chemistry, this leads to the self-assembly of discrete molecules or extended networks. mdpi.comnih.gov

The abietate ligand, being a carboxylate, has a strong tendency to form bridged polynuclear structures. A well-known analogue is basic iron(III) acetate (B1210297), which forms a trinuclear oxo-centered cluster with the formula [Fe₃O(OAc)₆(H₂O)₃]⁺. researchgate.net In this structure, the iron(III) centers are linked by bridging acetate ligands and a central triply-bridging oxide ion. researchgate.net It is highly plausible that iron(III) and abietate could form similar polynuclear species, such as an [Fe₃O(abietate)₆(L)₃]ⁿ⁺ cluster (where L is a neutral solvent ligand like water). The formation of such polynuclear complexes is often a thermodynamically driven self-assembly process. rexresearch1.com

However, the formation of discrete mononuclear species cannot be ruled out. nih.gov The reaction conditions, stoichiometry, and the presence of bulky co-ligands can favor the formation of simpler, mononuclear complexes where the central iron ion is coordinated by abietate ligands without forming bridges to other metal centers. researchgate.net For example, using a large excess of the abietate ligand or specific solvents might sterically hinder the aggregation into larger clusters.

Engineering of Extended Coordination Frameworks and Polymers

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research dedicated to the engineering of extended coordination frameworks or polymers derived specifically from iron triabietate. The principles of coordination polymer chemistry suggest that the formation of such extended networks is contingent on the use of multitopic ligands, which possess multiple binding sites capable of bridging metal centers to form one-, two-, or three-dimensional structures.

Coordination polymers are typically assembled from metal ions or clusters, which act as nodes, and organic ligands that function as linkers. The dimensionality and topology of the resulting framework are largely dictated by the coordination geometry of the metal ion and the connectivity and geometry of the organic linker. For instance, the assembly of a 3D coordination polymer of iron(II) has been successfully achieved using a trifunctional organic N,O-building block, 5-(4'-carboxyphenoxy)nicotinic acid, under hydrothermal conditions. mdpi.comresearchgate.net In this case, the ligand possesses multiple distinct coordination sites that facilitate the formation of an extended network. Similarly, other iron coordination polymers have been synthesized using polydentate bridging ligands such as 1,3,5-tris((1H-1,2,4-triazol-1-yl)methyl)benzene or aminoterephthalic acid. rsc.orgmdpi.comacs.org

The ligand in iron triabietate, abietic acid, is a monocarboxylic acid. This means it possesses only one carboxylate group available for coordination to the iron center. While this readily allows for the formation of a simple mononuclear complex like iron triabietate, its structure inherently lacks the bridging capability required to form a repeating polymeric chain or an extended framework. The bulky, hydrophobic tricyclic diterpenoid structure of the abietate ligand would also likely introduce significant steric hindrance, further impeding the self-assembly process required for polymer formation.

While abietate itself is not suited for creating extended frameworks, other rosin-based derivatives can be modified to be incorporated into various types of polymers. researchgate.netresearchgate.netmdpi.comnih.gov However, these typically involve covalent polymerization of modified rosin (B192284) monomers rather than the coordination-driven self-assembly that defines coordination polymers.

Advanced Characterization Techniques for Iron Abietate Complexes

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular and electronic structure of iron abietate complexes. By examining the interaction of these compounds with electromagnetic radiation, valuable information regarding their composition, bonding, and solution-state behavior can be obtained.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for investigating the coordination of the abietate ligand to the iron center. The analysis of vibrational modes provides direct information on the metal-ligand bonding environment.

In the FTIR spectrum of a metal abietate, the most diagnostic region is that of the carboxylate group (COO⁻) stretching vibrations. The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching modes are particularly sensitive to the coordination mode of the carboxylate ligand. For sodium abietate, a representative ionic salt, the asymmetric stretching mode is observed around 1544 cm⁻¹. In a coordinated metal complex like zinc abietate, this band shifts to approximately 1583 cm⁻¹. researchgate.net The symmetric stretching mode for sodium abietate appears at about 1397 cm⁻¹, shifting to around 1408 cm⁻¹ in zinc abietate. researchgate.net The difference between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is indicative of the carboxylate coordination mode (monodentate, bidentate chelating, or bidentate bridging).

Raman spectroscopy offers complementary information. The Raman spectra of resins, which are primarily composed of terpenoids like abietic acid, exhibit characteristic bands for C=C stretching vibrations in the range of 1600-1800 cm⁻¹. researchgate.net Upon coordination to a metal ion, shifts in these bands, as well as the appearance of new bands corresponding to Fe-O stretching modes in the low-frequency region (typically below 600 cm⁻¹), can provide further evidence of complex formation and information about the metal-ligand bond strength. researchgate.net

| Compound | νasym(COO-) (cm-1) | νsym(COO-) (cm-1) | Δν (cm-1) | Coordination Mode Inference |

|---|---|---|---|---|

| Sodium Abietate | ~1544 | ~1397 | ~147 | Ionic |

| Iron Triabietate (Hypothetical) | ~1580 | ~1410 | ~170 | Bridging/Bidentate |

Mass spectrometry is a crucial technique for confirming the molecular weight of iron triabietate and elucidating its fragmentation pathways. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing metal complexes. For iron triabietate, ESI-MS would be expected to show a prominent peak corresponding to the molecular ion, [Fe(C₂₀H₂₉O₂)₃]⁺ or related species, depending on the ionization conditions.

Tandem mass spectrometry (MS/MS) experiments can provide structural information by inducing fragmentation of the parent ion. The fragmentation of iron triabietate would likely proceed through the sequential loss of the abietate ligands. The initial fragmentation might involve the loss of a neutral abietic acid molecule or an abietate radical. Subsequent fragmentation steps could involve further ligand losses and fragmentation within the abietate ligand itself. The study of these fragmentation patterns helps to confirm the composition and connectivity of the complex.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| [Fe(Ab)3]+ | [Fe(Ab)2]+ | Ab radical | Loss of one abietate ligand |

| [Fe(Ab)2]+ | [Fe(Ab)]+ | Ab radical | Loss of a second abietate ligand |

*Ab = Abietate ligand (C20H29O2)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure of molecules in solution. However, the presence of the paramagnetic Fe(III) center in iron triabietate presents unique challenges and opportunities. Paramagnetic metal ions can cause significant broadening and large chemical shifts (paramagnetic shifts) of the NMR signals of nearby nuclei. du.ac.in

While this broadening can sometimes obscure fine details like spin-spin coupling, the paramagnetic shifts themselves can provide valuable structural information. du.ac.in The magnitude of the paramagnetic shift is dependent on the distance and orientation of the nucleus relative to the paramagnetic center. Therefore, by analyzing the shifted and broadened signals of the abietate ligand protons and carbons, it is possible to map out the solution-state structure of the complex and understand the proximity of different parts of the ligand to the iron core. Due to the paramagnetic nature of Fe(III), the relaxation times (T₁) of the nuclei are significantly shortened, which can be advantageous in acquiring spectra more rapidly. du.ac.in

| Proton Environment | Expected Chemical Shift Range (ppm) | Expected Linewidth | Reasoning |

|---|---|---|---|

| Protons near carboxylate | Highly shifted (e.g., -20 to +50) | Broad | Proximity to paramagnetic Fe(III) center |

| Protons on the fused ring system | Moderately shifted | Moderately broad | Intermediate distance from Fe(III) |

| Isopropyl group protons | Slightly shifted | Relatively sharp | Furthest from the Fe(III) center |

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the iron triabietate complex. Iron(III) complexes typically exhibit two main types of electronic transitions: ligand-to-metal charge transfer (LMCT) bands and d-d transitions. The LMCT bands, often found in the UV and visible regions, are generally intense and arise from the transfer of an electron from the abietate ligand orbitals to the d-orbitals of the iron center. acs.org The d-d transitions, which involve the excitation of an electron between the d-orbitals of the iron ion, are typically much weaker because they are Laporte-forbidden. For a high-spin d⁵ ion like Fe(III) in an octahedral or tetrahedral environment, these transitions are also spin-forbidden, making them very weak and often difficult to observe.

Luminescence or fluorescence spectroscopy investigates the emission of light from the complex after electronic excitation. While many iron(III) complexes are non-luminescent or weakly luminescent due to efficient non-radiative decay pathways, some examples of luminescent iron(III) complexes have been reported. nih.govnih.govglobalpeopledailynews.comresearchgate.net If iron triabietate were to exhibit luminescence, it would likely be a weak emission in the visible or near-infrared region, originating from a ligand-to-metal charge transfer excited state. nih.gov The study of its emission spectrum, quantum yield, and lifetime could provide further insights into the electronic structure and excited-state dynamics of the complex.

| Technique | Parameter | Typical Value | Assignment |

|---|---|---|---|

| UV-Vis Absorption | λmax | ~350 nm | LMCT (π → d) |

| ε (M-1cm-1) | > 1000 | ||

| Luminescence | λem | ~650 nm | 2LMCT → 2GS |

| Quantum Yield (Φ) | < 1% |

X-ray Based Characterization

X-ray based techniques provide definitive structural information at the atomic level, offering an unambiguous determination of the solid-state structure of crystalline iron abietate complexes.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of iron triabietate can be grown, this technique can provide a wealth of information, including:

The coordination geometry of the iron center (e.g., octahedral, tetrahedral).

The coordination mode of the abietate ligands (e.g., monodentate, bidentate, bridging).

Precise bond lengths and angles within the complex.

For metal carboxylates, a variety of crystal structures are known, often forming polymeric or oligomeric structures through bridging carboxylate ligands. nih.govrsc.org An X-ray diffraction study would definitively establish whether iron triabietate exists as a discrete monomeric molecule or a more complex, extended structure in the solid state.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.2 |

| b (Å) | 18.5 |

| c (Å) | 22.1 |

| β (°) | 95.5 |

| Z (molecules per unit cell) | 4 |

| Coordination Geometry | Distorted Octahedral |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline nature of materials. In the context of iron triabietate, XRD is employed to determine whether the compound possesses a long-range ordered atomic structure (crystalline) or a disordered structure (amorphous). Metal carboxylates, particularly those with large and complex organic ligands like abietate, often exhibit poor crystallinity.

The analysis of iron triabietate would likely yield a diffraction pattern with broad, poorly defined peaks rather than sharp, intense Bragg reflections. This type of pattern is characteristic of amorphous or nanocrystalline materials. The broadness of the peaks indicates a lack of long-range periodic order in the arrangement of the iron-abietate molecules.

While the as-synthesized material may be amorphous, XRD is crucial for analyzing the products of its thermal decomposition. Upon heating, iron triabietate decomposes, and the resulting solid residue, typically an iron oxide, can be analyzed. The XRD pattern of this residue would show sharp peaks corresponding to a specific crystalline phase of iron oxide. By comparing the peak positions (2θ values) and intensities with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the exact phase can be identified. researchgate.netresearchgate.net For example, the analysis could distinguish between hematite (B75146) (α-Fe₂O₃), magnetite (Fe₃O₄), or maghemite (γ-Fe₂O₃). neliti.com The crystallite size of these decomposition products can also be estimated from the peak broadening using the Scherrer equation. naturalspublishing.com

Table 1: Representative XRD Peak Positions for Potential Decomposition Products of Iron Triabietate.

| Crystalline Phase | Miller Indices (hkl) | Approximate 2θ Angle (for Cu Kα radiation) |

| Hematite (α-Fe₂O₃) | (104) | 33.2° |

| (110) | 35.6° | |

| (024) | 49.5° | |

| (116) | 54.1° | |

| Magnetite (Fe₃O₄) | (220) | 30.1° |

| (311) | 35.5° | |

| (400) | 43.1° | |

| (511) | 57.0° | |

| (440) | 62.6° |

Note: The table provides representative values. Actual peak positions can vary slightly with experimental conditions and sample characteristics.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides critical information about the elemental composition, chemical environment, and oxidation states of atoms within the top few nanometers of a material's surface. For iron triabietate, XPS is particularly valuable for confirming the oxidation state of the iron centers.

The analysis focuses on the binding energies of core-level electrons. The Fe 2p region of the XPS spectrum is of primary interest. This region shows two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit coupling. The binding energy of the Fe 2p₃/₂ peak for iron(III) compounds is typically found in the range of 710-712 eV. researchgate.netresearchgate.net

A key feature for distinguishing Fe(III) from Fe(II) is the presence of a "shake-up" satellite peak at a higher binding energy (around 719 eV) relative to the main Fe 2p₃/₂ peak. thermofisher.comxpsfitting.com This satellite arises from multiplet splitting effects and is a characteristic fingerprint of high-spin Fe(III) species. scispace.com In contrast, high-spin Fe(II) compounds show a satellite peak at a different position, and metallic Fe(0) does not exhibit this feature. The shape and width of the Fe 2p peaks also provide information about the chemical environment. xpsfitting.com

The O 1s spectrum is also analyzed. It can typically be deconvoluted into multiple peaks, representing oxygen atoms in different chemical environments. For iron triabietate, one would expect a primary peak corresponding to the carboxylate group (O-C=O) coordinated to the iron ion, and potentially other peaks related to surface-adsorbed water or hydroxyl groups.

Table 2: Typical Binding Energies in XPS Analysis of Iron(III) Carboxylate Complexes.

| Spectral Region | Assignment | Typical Binding Energy (eV) | Key Features |

| Fe 2p₃/₂ | Fe(III) | 710.5 - 712.0 | Main photoemission peak. |

| Fe 2p₁/₂ | Fe(III) | 724.0 - 725.5 | Spin-orbit coupled partner peak. |

| Satellite Peak | Fe(III) Shake-up | ~719.0 | Characteristic satellite for high-spin Fe(III). thermofisher.comxpsfitting.com |

| O 1s | Carboxylate (O-C=O) | ~531.5 | Oxygen bonded within the abietate ligand. |

| O 1s | Hydroxyl/Water | ~533.0 | Oxygen from surface adsorbed species. |

X-ray Absorption Spectroscopy (XAS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Local Electronic Structure and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific absorbing atom. arxiv.org The technique is divided into two regions: the X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS) for lower energy X-rays, and the Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgorientjchem.org

For iron triabietate, analysis is typically performed at the iron K-edge (~7112 eV) or L-edge (~710 eV).

NEXAFS/XANES Analysis: The NEXAFS region, within about 50 eV of the absorption edge, provides detailed information on the oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral) of the iron atom. stanford.edunist.gov The spectrum of an Fe(III) compound like iron triabietate would exhibit a distinct pre-edge feature. researchgate.net The intensity and energy of this pre-edge peak are sensitive to the symmetry of the iron site. For instance, a more intense pre-edge peak is often indicative of a non-centrosymmetric environment, such as tetrahedral coordination, whereas a weaker pre-edge feature is characteristic of a more centrosymmetric octahedral coordination. researchgate.netresearchgate.net The position of the main absorption edge also shifts to higher energies with an increasing oxidation state. researchgate.net

EXAFS Analysis: The EXAFS region, extending several hundred eV past the edge, contains information about the local atomic environment of the iron atom. The oscillations in this part of the spectrum are caused by the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS data can determine the type of neighboring atoms (e.g., oxygen from the carboxylate groups), their distance from the central iron atom, and their coordination number. This allows for a precise determination of the Fe-O bond lengths and the number of coordinating oxygen atoms in the iron triabietate complex. aps.org

Table 3: Interpretable Features in the XAS Spectrum of an Iron(III) Complex.

| Spectral Feature | Information Provided | Typical Observation for Iron Triabietate (Fe(III)) |

| Pre-edge Peak (K-edge) | Oxidation state, coordination geometry. | A weak peak around 7114 eV, characteristic of Fe(III) in a near-octahedral environment. researchgate.net |

| Main Edge Position (K-edge) | Oxidation state. | Edge position at a higher energy compared to Fe(II) compounds. |

| L-edge Peaks (L₂,₃) | Electronic structure, spin state. | Complex multiplet structure sensitive to the ligand field and spin state of the Fe(III) ion. aps.org |

| EXAFS Oscillations | Bond distances, coordination number, neighbor identity. | Analysis would yield Fe-O bond distances and the number of nearest-neighbor oxygen atoms. |

Iron-Specific Techniques

Mössbauer Spectroscopy for Nuclear and Electronic State Fingerprinting

⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear and electronic environment of iron atoms. urfu.ru It provides precise information on oxidation state, spin state, and the nature of the chemical bonding, making it ideal for characterizing iron triabietate. researchgate.net The spectrum yields several hyperfine parameters, most notably the isomer shift (δ) and the quadrupole splitting (ΔE_Q). aps.org

Isomer Shift (δ): The isomer shift is related to the s-electron density at the iron nucleus and is highly sensitive to the oxidation state. For high-spin Fe(III) compounds, such as that expected for iron triabietate where iron is coordinated by oxygen atoms, the isomer shift typically falls within the range of +0.2 to +0.5 mm/s (relative to α-iron at room temperature). aps.org This range is distinct from that of high-spin Fe(II) (+0.6 to +1.2 mm/s) and metallic iron.

Quadrupole Splitting (ΔE_Q): Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric local electric field gradient (EFG) at the nucleus. A non-zero ΔE_Q indicates a distorted coordination environment around the iron atom. For high-spin Fe(III), the d-electron shell is spherically symmetric (³d⁵ configuration), so any EFG arises from the surrounding ligands. A significant quadrupole splitting in the spectrum of iron triabietate would indicate a deviation from perfect cubic (octahedral or tetrahedral) symmetry, which is highly likely given the complex nature of the abietate ligands. The resulting spectrum is typically a doublet (two absorption lines). nih.gov

Table 4: Expected Mössbauer Parameters for Iron Triabietate at Room Temperature.

| Parameter | Symbol | Expected Value Range (mm/s) | Interpretation |

| Isomer Shift | δ | +0.20 to +0.50 | High-spin Iron(III) oxidation state. |

| Quadrupole Splitting | ΔE_Q | > 0.40 | Distorted coordination geometry around the Fe(III) ion. |

| Magnetic Hyperfine Field | B | 0 T | Paramagnetic or superparamagnetic behavior at room temperature. |

Thermal and Morphological Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a crucial technique for determining the thermal stability, decomposition profile, and composition of iron triabietate. nih.gov

A typical TGA thermogram for iron triabietate would display several distinct mass loss stages.

Initial Stage: A small initial weight loss below ~150°C may be observed, corresponding to the evaporation of adsorbed moisture or residual solvent. researchgate.net

Ligand Decomposition: The major weight loss event occurs at higher temperatures, typically in the range of 200-500°C. This corresponds to the thermal decomposition and combustion of the organic abietate ligands. mdpi.com This process is often complex and may occur in multiple overlapping steps. The atmosphere (e.g., inert nitrogen or oxidizing air) significantly influences the decomposition pathway and final products. researchgate.net

Final Residue: After the complete decomposition of the organic portion, a stable residual mass is left, which corresponds to an iron oxide. The experimental residual mass percentage can be used to calculate the iron content in the original complex and verify its stoichiometry. For Fe(C₂₀H₂₉O₂)₃, the theoretical percentage of residue, if the final product is Fe₂O₃, is approximately 13.9%.

The derivative of the TGA curve (DTG) is often plotted to clearly show the temperatures at which the rate of mass loss is maximal for each decomposition step.

Table 5: Illustrative Thermal Decomposition Stages for Iron Triabietate.

| Temperature Range (°C) | Mass Loss Event | Atmosphere | Probable Product |

| < 150 | Loss of adsorbed water/solvent | Air or N₂ | Dehydrated complex |

| 200 - 500 | Decomposition of abietate ligands | Air or N₂ | Intermediate organic fragments, carbonaceous species |

| > 500 | Formation of final residue | Air | Hematite (α-Fe₂O₃) |

| > 500 | Formation of final residue | N₂ | Magnetite (Fe₃O₄) or wüstite (FeO) and carbon |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanoscale Structure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful analytical techniques essential for elucidating the morphology and nanoscale structural characteristics of iron abietate complexes. These methods provide direct visualization of the particles, offering critical insights into their size, shape, aggregation state, and crystallinity, which are fundamental to understanding their physicochemical properties and behavior.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides detailed information about the internal structure of the iron abietate nanoparticles. In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the sample as it passes through. This allows for the characterization of individual particle size, size distribution, and shape with nanoscale precision. researchgate.netmdpi.com

Detailed research findings from TEM studies on analogous iron-based nanoparticles reveal that particles can exhibit various morphologies, including spherical, oval, and hexagonal shapes. nih.govresearchgate.net The average particle size can be precisely determined from TEM images, with studies on similar iron nanoparticles reporting sizes ranging from as small as 2 nm to over 40 nm. researchgate.netnih.govnih.gov TEM can also reveal the state of aggregation or dispersion of the nanoparticles. nih.gov For instance, images may show that particles exist as discrete, well-dispersed entities or as agglomerates, a tendency that can be influenced by the presence of coating molecules. nih.gov

Furthermore, high-resolution TEM (HRTEM) can be used to investigate the crystallinity of the iron core. HRTEM images can show lattice fringes, which are indicative of a crystalline structure. researchgate.net Selected Area Electron Diffraction (SAED) patterns, also obtained via TEM, provide further evidence of the crystalline nature of the nanoparticles. researchgate.netrsc.org

The combined use of SEM and TEM provides a comprehensive understanding of the multiscale structure of iron abietate complexes, from the microscale morphology of agglomerates down to the nanoscale features of individual crystalline cores. mdpi.com

Detailed Morphological and Structural Findings from Electron Microscopy

| Parameter | Technique | Observation |

| Overall Morphology | SEM | Analysis reveals the general shape and surface texture of particle agglomerates, which can appear as globular or flower-like structures. nih.govresearchgate.net |

| Particle Shape | TEM | Individual nanoparticles are often observed to be homogeneously spherical, oval, or hexagonal. nih.govresearchgate.net Some preparations may yield nanorod shapes. rsc.org |

| Particle Size | TEM | Provides high-resolution imaging to determine the size of individual particles, with reported average diameters ranging from 2 nm to over 40 nm for similar iron nanoparticles. researchgate.netnih.govnih.gov |

| Aggregation State | TEM / SEM | Images indicate whether particles are well-dispersed or form agglomerates; surface modifications can reduce agglomeration. nih.gov |

| Crystallinity | HRTEM / SAED | High-resolution imaging reveals lattice fringes and electron diffraction patterns confirm the crystalline nature of the iron cores. researchgate.netresearchgate.netrsc.org |

Computational Chemistry and Theoretical Modeling of Iron Abietate Systems

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Reactivity Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of transition metal complexes. diva-portal.orgmdpi.com For iron triabietate, which features a central iron atom coordinated by three large abietate ligands, DFT allows for a detailed examination of its molecular and electronic properties. The electronic configuration of the iron ion (typically Fe³⁺ in this context) is 1s²2s²2p⁶3s²3p⁶3d⁵, a high-spin d⁵ state, which presents a challenge that contemporary DFT methods can handle. chemguide.co.ukbyjus.compressbooks.pub

DFT calculations are employed to determine the equilibrium geometry of the complex, predicting bond lengths, bond angles, and torsional angles. nih.gov A critical aspect of this analysis is the nature of the iron-ligand bond. Through energy partitioning analysis, it's possible to dissect the Fe-O bond into its electrostatic and covalent contributions. nih.gov In similar iron-carboxylate complexes, the bonding is found to have significant character of both types. nih.gov The choice of the density functional and basis set is crucial for obtaining accurate results, with hybrid functionals often providing a reliable description for iron-sulfur and other iron complexes. rsc.orgnih.gov

Reactivity studies can also be performed using DFT. By calculating the energies of frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for nucleophilic or electrophilic attack. Furthermore, DFT can be used to model reaction pathways, for instance, in the catalytic processes or thermal degradation involving the iron abietate complex. dovepress.com

Table 1: Representative DFT-Calculated Parameters for a Model Iron(III) Triabietate Complex This table presents hypothetical yet realistic data based on DFT studies of similar iron carboxylate complexes.

| Parameter | Calculated Value | Significance |

| Geometric Parameters | ||

| Fe-O Bond Length | ~2.00 - 2.05 Å | Indicates the distance between the iron center and the coordinating oxygen atoms. |

| O-C-O Bond Angle | ~125° | Characterizes the geometry of the carboxylate group coordinated to the iron. |

| C=O Vibrational Frequency | ~1550 - 1600 cm⁻¹ (asym) | The asymmetric and symmetric stretching frequencies are key signatures in IR spectra for coordination mode. mdpi.com |

| C-O Vibrational Frequency | ~1400 - 1450 cm⁻¹ (sym) | The separation (Δν) between asymmetric and symmetric stretches helps identify the carboxylate binding mode (e.g., bidentate). nih.govmdpi.com |

| Electronic Properties | ||

| HOMO-LUMO Gap | ~2.5 - 3.0 eV | Relates to the electronic stability and reactivity of the complex. |

| Mulliken Charge on Fe | +1.5 to +1.8 | e |

| Spin Density on Fe | ~4.3 - 4.6 | Reflects the localization of unpaired electrons on the iron center in its high-spin state. |

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of flexible molecules like iron triabietate. frontiersin.org The three abietate ligands, with their bulky hydrophenanthrene ring systems, possess significant conformational freedom. MD simulations model the atomic motions over time by solving Newton's equations of motion, allowing for the exploration of the complex's conformational landscape. nih.govtaltech.ee

A primary challenge in running MD simulations for organometallic compounds is the development of an accurate force field—a set of parameters that defines the potential energy of the system. researchgate.net For iron triabietate, the force field must correctly describe not only the standard organic components but also the non-bonded and bonded interactions involving the iron center. These are often developed by fitting to quantum mechanical data. frontiersin.orgresearchgate.net

MD simulations can reveal the preferred conformations of the abietate ligands and how their orientations fluctuate in solution or in the solid state. rsc.org This is crucial for understanding how the molecule packs in a crystal or interacts with other molecules, such as substrates in a catalytic reaction or solvents. aip.orgaip.org By simulating a system with many molecules, MD can provide insights into intermolecular interactions, aggregation behavior, and the bulk properties of the material.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Iron Triabietate This interactive table outlines a standard setup for an MD simulation to study the conformational dynamics of the complex in a solvent.

| Parameter | Value / Method | Description |

| System Setup | ||

| Force Field | GAFF / Custom | General Amber Force Field (GAFF) for organic ligands, with custom parameters for the Fe-O coordination sphere derived from DFT calculations. |

| Solvent | Toluene (explicit) | A box of explicit solvent molecules to simulate solution-phase behavior. |

| System Size | ~50,000 atoms | Includes one or more iron triabietate molecules plus solvent. |

| Simulation Protocol | ||

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the Number of particles (N), Pressure (P), and Temperature (T) constant, mimicking laboratory conditions. |

| Temperature | 298 K (300 K) | Maintained using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Time Step | 2.0 fs | The interval for integrating the equations of motion. |

| Simulation Length | 100 ns - 1 µs | The total time simulated, which needs to be long enough to sample relevant conformational changes. |

| Boundary Conditions | Periodic (PBC) | The simulation box is replicated in all directions to simulate a bulk system and avoid edge effects. |

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational methods are invaluable for predicting and interpreting various spectroscopic data. For iron triabietate, theoretical calculations can provide spectra that, when compared with experimental results, help to confirm the structure and understand its electronic properties. kobv.de

Time-dependent DFT (TD-DFT) is the most common method for calculating UV-Visible absorption spectra. nih.gov These calculations can predict the energies of electronic transitions, such as ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of transition metal complexes. nih.gov Similarly, the calculation of vibrational frequencies using DFT allows for the prediction of Infrared (IR) and Raman spectra. beilstein-journals.org By comparing the calculated vibrational modes with experimental data, researchers can validate the computed geometry and gain confidence in the theoretical model. kobv.de

Beyond spectroscopy, DFT is used to elucidate reaction mechanisms. dovepress.com For a potential catalytic application of iron triabietate, computational modeling can map the entire reaction coordinate, identifying transition states and intermediates. kobv.de This provides a step-by-step view of the chemical transformation, offering insights into the factors that control reaction rates and selectivity, which is often difficult to probe experimentally.

Table 3: Predicted Electronic Transitions for Iron(III) Triabietate via TD-DFT This table shows representative predicted UV-Vis absorption bands and their assignments, based on data from similar high-spin Fe(III) complexes.

| Predicted λmax (nm) | Oscillator Strength (f) | Assignment | Description |

| ~450 - 550 | Low (~0.001) | d-d transitions (spin-forbidden) | Transitions between the d-orbitals of the Fe³⁺ ion. They are weak because they are Laporte and spin-forbidden. |

| ~350 - 400 | Moderate (~0.05) | Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from a p-orbital on the carboxylate oxygen to a d-orbital on the iron center. |

| < 300 | High (>0.5) | π → π* (intraligand) | Electronic transitions within the conjugated system of the abietate ligand itself. |

Catalytic Applications of Iron Abietate Complexes

Catalyst Stability, Turnover Frequencies, and Reusability Considerations

The practical viability of iron abietate complexes in industrial catalytic processes is heavily dependent on their stability, efficiency (as measured by turnover frequency), and potential for reuse. These factors are critical for developing economically and environmentally sustainable chemical transformations. While specific data for iron triabietate is limited in publicly accessible literature, general principles derived from studies of iron carboxylate and other non-heme iron catalysts provide a framework for understanding these considerations.

Catalyst Stability

Deactivation of iron catalysts can occur through several pathways, including:

Oxidative Degradation: The organic ligands, such as abietate, can be susceptible to oxidation, leading to the breakdown of the complex and loss of the active catalytic species.

Formation of Inactive Dimers: A frequently observed decomposition pathway for non-heme iron complexes involves oxidative dimerization, which results in the formation of inactive oxo-bridged Fe(III) dimers. researchgate.net

Leaching: In heterogenized systems, the active iron complex may leach from the support material into the reaction mixture, reducing the catalyst's long-term activity and complicating product purification. catalysis.blog

The structure of the carboxylate ligand itself plays a role in the stability of the complex. The bulky, tricyclic structure of the abietate ligand may confer a degree of steric protection to the iron center, potentially enhancing its stability compared to simpler carboxylate ligands. Research on various iron(II) complexes has shown that more rigid ligand structures can lead to more robust catalysts by preventing oxidative leaching of the iron. researchgate.net

Turnover Frequencies and Turnover Numbers

The efficiency of a catalyst is quantified by its Turnover Number (TON) and Turnover Frequency (TOF).

Turnover Number (TON) represents the total number of substrate molecules that one molecule of the catalyst can convert into product before becoming deactivated. wikipedia.orgumb.edu An ideal catalyst would have an infinite TON. wikipedia.org

Turnover Frequency (TOF) is the measure of catalyst activity, defined as the number of turnovers per unit of time (e.g., per second or per hour). wikipedia.orgumb.edu

The table below illustrates how such data would be presented for different catalytic applications of an iron carboxylate catalyst.

| Reaction Type | Substrate | Catalyst Loading (mol%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Conditions |

|---|---|---|---|---|---|

| Alkane Oxidation | Cyclohexane | 1.0 | ~250 | ~83 | 80°C, H₂O₂ oxidant |

| Polymerization | L-lactide | 0.5 | >1000 | ~333 | 130°C, Melt |

| C-H Amination | Ethylbenzene | 0.1 | ~370 | ~740 | 25°C, Organic Azide |

| CO₂ Hydrogenation | Carbon Dioxide | 0.2 | ~2300 | ~192 | 120°C, 50 bar H₂ |

Reusability Considerations

The ability to separate and reuse a catalyst for multiple reaction cycles is a significant advantage for industrial processes, as it reduces costs and waste. catalysis.blog Heterogeneous catalysts are generally easier to recover than their homogeneous counterparts. mdpi.com Iron abietate, being a salt of a large organic acid, may be employed in either homogeneous or heterogenized systems.

Strategies to enhance the reusability of iron catalysts often involve immobilizing them onto a solid support, such as silica, polymers, or magnetic nanoparticles. mdpi.comd-nb.info Magnetic supports are particularly advantageous as they allow for simple and efficient separation of the catalyst from the reaction medium using an external magnet. researchgate.net Studies on magnetically recoverable iron oxide catalysts have shown that they can be reused for numerous cycles—in some cases up to eight or ten times—without a significant loss in catalytic activity. mdpi.comresearchgate.net

The reusability of a catalyst is typically evaluated by performing consecutive reaction cycles with the recovered catalyst and measuring the product yield or conversion at each cycle. The table below provides a representative example of a reusability study for a supported iron catalyst.

| Catalyst System | Reaction | Cycle Number | Product Yield (%) | Notes |

|---|---|---|---|---|

| Magnetically Supported Iron Oxide | Fenton-like Oxidation | 1 | 95 | Fresh catalyst |

| Magnetically Supported Iron Oxide | Fenton-like Oxidation | 2 | 94 | Recovered by magnet |

| Magnetically Supported Iron Oxide | Fenton-like Oxidation | 3 | 92 | Slight decrease in activity |

| Magnetically Supported Iron Oxide | Fenton-like Oxidation | 4 | 91 | - |

| Magnetically Supported Iron Oxide | Fenton-like Oxidation | 5 | 88 | Noticeable activity drop |

| Magnetically Supported Iron Oxide | Fenton-like Oxidation | 6 | 85 | - |

Advanced Materials Science Applications of Iron Abietate Complexes

Integration into Polymer and Composite Systems

The incorporation of metallic and organometallic compounds into polymeric materials is a well-established strategy for developing advanced composites with tailored properties. Iron abietate's structure suggests its potential utility in this domain, acting as a functional component within polymer matrices.

Functional additives are incorporated into polymers to improve bulk and surface properties, making the material suitable for specific applications. researchgate.neteuroplas.com.vn The incorporation of such additives can enhance characteristics like heat resistance, impact strength, and UV stability. europlas.com.vn Iron abietate, possessing both a bulky organic ligand and a metallic center, could serve as a multifunctional additive.

The abietate component, derived from natural rosin (B192284), is known for its use in synthesizing polymers and improving properties like thermal stability. researchgate.net The iron center, on the other hand, can influence the thermal and magnetic properties of the final material. researchgate.netetasr.com As a functional additive, iron abietate could therefore act as a compatibilizer, a stabilizer, or a property modifier. Its large, hydrophobic structure could enhance dispersion within non-polar polymer matrices, while the iron component could introduce magnetic or catalytic activity. High-molecular-weight dispersants, often with molecular weights between 5,000 and 30,000 g/mol , rely on anchoring groups to adsorb onto particle surfaces, a role the abietate ligand could potentially fulfill. pcimag.com

The development of polymer composites with inorganic fillers is a key area of materials science, aimed at creating materials with improved mechanical, thermal, or electrical properties. phantomplastics.com Studies on incorporating iron particles into various polymer matrices demonstrate significant enhancements in material properties. researchgate.netetasr.comsemnan.ac.ir

For instance, adding iron fillers to a syndiotactic polypropylene (B1209903) (sPP) matrix has been shown to increase the crystallization and thermal degradation temperatures, indicating improved thermal stability. etasr.com Similarly, reinforcing a polystyrene-based resin with iron filings led to a substantial increase in the Young's modulus. semnan.ac.ir While these studies use elemental iron, the use of an organometallic compound like iron abietate could offer better dispersion and interfacial adhesion due to the organic ligand, potentially leading to even greater synergistic property enhancements. The development of composites through the thermal decomposition of iron(III) nitrate (B79036) on a polypropylene matrix has been shown to form a two-phase system of isotactic polypropylene and magnetite, creating superparamagnetic and ferromagnetic particles within the polymer. researchgate.net Iron abietate could serve as a precursor in similar in-situ composite fabrication methods.

Table 1: Impact of Iron-Based Fillers on Polymer Properties

| Polymer Matrix | Filler Type & Concentration | Property Measured | Result |

| Syndiotactic Polypropylene (sPP) | Iron (Fe) powder (0-8%) | Crystallization Temperature (Tc) | Increased with higher Fe content. etasr.com |

| Syndiotactic Polypropylene (sPP) | Iron (Fe) powder (0-8%) | Thermal Degradation Temperature (Td) | Increased with higher Fe content. etasr.com |

| Polystyrene Based Resin (PBR) | Iron Filings (0-15 wt%) | Young's Modulus | Increased from 335.2 N/mm² to 1131.3 N/mm². semnan.ac.ir |

| Polystyrene Based Resin (PBR) | Iron Filings (0-15 wt%) | Elongation at Break | Decreased from 4.9 mm to 1.6 mm. semnan.ac.ir |

| High Density Polyethylene (HDPE) | Iron (Fe) powder (5-15 vol%) | Hardness (Shore D) | Increased with higher Fe content. researchgate.net |

| Polypropylene (PP) | Iron (Fe) powder (5-15 vol%) | Izod Impact Strength | Decreased with higher Fe content. researchgate.net |

Functional Coatings and Surface Modification

Iron compounds are widely used in coatings, from simple iron oxide pigments to advanced functional layers that provide corrosion resistance or enhanced durability. samaterials.comimp-india.com Iron abietate offers a pathway to create novel coatings where the properties of both the iron and the organic abietate ligand are harnessed.

While iron oxides are common pigments, the use of iron complexes in coatings extends to active functionalities. samaterials.com Iron phosphate (B84403) coatings, for example, are applied to metal surfaces to improve corrosion resistance and serve as a base for subsequent painting. valencesurfacetech.com This is a conversion coating that transforms the metal surface into a non-metallic, crystalline phosphate layer. valencesurfacetech.com Similarly, iron powders can be applied to surfaces via techniques like powder welding or flame spraying to create coatings with high resilience and wear resistance for parts subjected to high impact, such as engine valves and printing rollers. imp-india.com

A specific application involving iron abietate is in the formation of transparent nanoscale films. A patented method describes the use of bismuth abietate and iron abietate as precursors to form bismuth ferrite (B1171679) (BiFeO₃) nanostructures on a substrate. google.com This process involves applying a solution containing the abietate complexes to a surface, followed by heat treatment to decompose the organic components and form the desired inorganic oxide film. google.com This demonstrates a sophisticated application of iron abietate, moving far beyond simple pigmentation to the fabrication of functional, multi-component nanostructured coatings.

Nanomaterials and Hybrid Architectures

The synthesis of nanomaterials from organometallic precursors is a versatile approach to creating nanostructures with controlled size, shape, and properties. Iron abietate, as an iron-organometallic complex, is a suitable candidate for such applications. researchgate.net

Iron abietate can serve as a precursor for the synthesis of iron-containing nanostructures, such as iron oxide nanoparticles. Methods like thermal decomposition, sonolysis, and hydrothermal synthesis are commonly used to produce iron oxide nanoparticles from organometallic precursors like iron(III) acetylacetonate (B107027) or iron pentacarbonyl. nih.govrsc.orgucl.ac.uk In these processes, the precursor is heated in a solvent, leading to its decomposition and the subsequent nucleation and growth of nanoparticles. ucl.ac.uk Iron abietate could be used in similar processes, with the abietate ligand decomposing at high temperatures, leaving behind an iron-based core that can oxidize to form iron oxide nanoparticles.

Direct evidence for the use of iron abietate in nanostructure fabrication comes from a method to produce transparent nanoscale films of bismuth ferrite. google.com In this method, a solution containing both bismuth abietate and iron abietate is used to create the final nanostructured material, highlighting its role as a building block for complex nano-architectures. google.com Furthermore, iron nanoparticles have been synthesized within polymer solutions to create composite hydrogels for biomedical applications, demonstrating the creation of hybrid architectures. uni-hannover.de This suggests that iron abietate could be decomposed in-situ within a polymer matrix to create finely dispersed iron-based nanoparticles, leading to novel hybrid materials.

Table 2: Selected Synthesis Methods for Iron-Based Nanoparticles Using Organometallic/Salt Precursors

| Synthesis Method | Precursor Example(s) | Resulting Nanoparticle (Typical) | Average Size / Range | Reference |

| Hydrothermal | Ferric chloride, Ferrous sulfate | Maghemite (γ-Fe₂O₃) | 26 nm | chemmethod.com |

| Green Synthesis | Ferric chloride (FeCl₃) | Hematite (B75146) (α-Fe₂O₃) | 75.31 nm | nanobioletters.com |

| High-Temperature Flow Synthesis | Iron(III) acetylacetonate | Magnetite/Maghemite | 2-17 nm | ucl.ac.uk |

| Thermal Decomposition | Iron pentacarbonyl (Fe(CO)₅) | Iron Oxide | Narrow size distribution | rsc.org |

| Green Synthesis | Ferric chloride (FeCl₃·6H₂O) | Iron Oxide (Fe₂O₃) | 27.96 nm | mdpi.com |

Design of Inorganic-Organic Hybrid Materials

The design of inorganic-organic hybrid materials hinges on the ability to combine the distinct properties of both components into a single, synergistic material. Iron triabietate, with its bulky, hydrophobic tricyclic diterpenoid structure and its carboxylate group capable of coordinating to metal centers, is a compelling candidate for the organic component in such hybrids.

The synthesis of these materials often involves the reaction of an iron salt with abietic acid or its derivatives. One notable approach involves using abietic acid not only as a coordinating ligand but also as a carbon source. For instance, FeOF nanoparticles have been synthesized using abietic acid, where the acid plays a dual role in the material's formation. researchgate.net This method highlights a pathway to creating intimately mixed inorganic-organic phases.

Metal-Organic Frameworks (MOFs) represent a significant class of inorganic-organic hybrid materials. researchgate.net These are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netmdpi.com The general principle involves the self-assembly of these components into extended one-, two-, or three-dimensional networks. mdpi.com While much of the research on iron-based MOFs has utilized ligands like terephthalic acid or 2-aminoterephthalic acid, the fundamental principles of their design can be extended to abietate-based systems. mdpi.comfrontiersin.orgunesp.br

The design of an iron triabietate-based MOF would involve the coordination of the carboxylate groups of the abietate ligands to iron(II) or iron(III) centers. The bulky and rigid nature of the abietate structure could lead to the formation of porous frameworks with unique topologies and pore environments. These hydrophobic pores could be advantageous for specific applications, such as the selective adsorption of nonpolar molecules. The synthesis of such materials typically occurs via solvothermal or hydrothermal methods, where the iron salt and abietic acid are dissolved in a suitable solvent and heated in a sealed vessel. frontiersin.org

The resulting hybrid materials can exhibit a combination of properties derived from both the inorganic iron-containing nodes and the organic abietate linkers. The iron centers can impart magnetic or catalytic activity, while the organic framework provides structural integrity, porosity, and potential for further functionalization.

| Parameter | Description | Relevance to Iron Abietate Hybrids |

| Metal Node | The inorganic component, typically a metal ion or cluster (e.g., Fe(III) oxo-clusters). mdpi.com | Iron(II) or Iron(III) ions would serve as the metallic centers, providing potential magnetic and redox properties. |

| Organic Ligand | The organic molecule that bridges the metal nodes (e.g., abietic acid). | Iron triabietate acts as a bulky, hydrophobic ligand, influencing the framework's structure, porosity, and surface properties. |

| Porosity | The presence of voids or channels within the material's structure. researchgate.net | The large size of the abietate ligand could lead to the formation of significant porous cavities. |

| Synthesis Method | The technique used to create the hybrid material (e.g., solvothermal synthesis). frontiersin.org | Solvothermal methods are commonly employed for MOF synthesis and would be applicable to iron abietate systems. frontiersin.org |

Exploration in Optoelectronic and Magnetic Materials

The unique electronic and structural characteristics of iron abietate complexes make them promising candidates for exploration in the fields of optoelectronics and magnetic materials.

Magnetic Materials

The magnetic properties of iron-containing materials are well-documented, particularly in the realm of nanoparticles. arxiv.org Iron oxides, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), exhibit superparamagnetism at the nanoscale, a property that is highly valuable for a range of applications. mdpi.com The functionalization of these magnetic nanoparticles with organic coatings can enhance their stability and dispersibility, leading to the creation of advanced magnetic hybrid materials.

Key magnetic properties of these materials include saturation magnetization (Ms), remanence (Mr), and coercivity (Hc). mdpi.com Saturation magnetization represents the maximum magnetic moment of the material in the presence of an external magnetic field, while coercivity is a measure of the material's resistance to demagnetization. nih.gov For superparamagnetic materials, both remanence and coercivity are ideally zero in the absence of a magnetic field. nih.gov

The magnetic behavior of these nanoparticles is highly dependent on their size and crystallinity. mdpi.com For instance, smaller magnetite nanoparticles tend to exhibit superparamagnetic properties. mdpi.com The synthesis conditions, such as pH and the solvents used, can significantly influence these characteristics. mdpi.com

| Magnetic Property | Description | Typical Values for Iron Oxide Nanoparticles |

| Saturation Magnetization (Ms) | The maximum induced magnetic moment per unit mass when a strong magnetic field is applied. | 50-90 emu/g mdpi.comarxiv.orgmdpi.com |

| Coercivity (Hc) | The intensity of the applied magnetic field required to reduce the magnetization of the material to zero after it has reached saturation. | Can be very low for superparamagnetic particles. mdpi.com |

| Particle Size | The physical diameter of the nanoparticles, which influences their magnetic behavior. | Superparamagnetism is often observed below 20 nm. mdpi.com |

The potential applications for iron abietate-based magnetic materials are vast, ranging from high-density data storage to biomedical applications.

Optoelectronic Materials

The field of optoelectronics involves materials that can interact with light to produce an electrical signal, or vice versa. utwente.nl Coordination polymers and other hybrid materials are being increasingly explored for their potential in this area due to the tunability of their electronic and photophysical properties. frontiersin.org

While direct research into the optoelectronic applications of iron triabietate is limited, the general principles of designing hybrid materials for optoelectronics suggest potential avenues for exploration. The interaction between the iron metal centers and the abietate ligands can lead to the emergence of new electronic states and charge transfer phenomena.

For example, the incorporation of iron into organic frameworks can influence the material's conductivity and energy level alignment, which are critical parameters for applications in organic photovoltaics and light-emitting diodes (LEDs). frontiersin.org The bulky, insulating nature of the abietate ligand might be leveraged to create quantum-confined structures or to control the spacing between photoactive centers.

The development of iron-based hybrid materials, such as FeCl₃-intercalated graphene, has shown promise for creating transparent conductive electrodes, which are essential components in many optoelectronic devices. frontiersin.org This demonstrates that iron-containing organic-inorganic systems can offer advantageous properties for such applications. frontiersin.org Future research could focus on synthesizing and characterizing iron triabietate complexes to investigate their photoluminescence, charge transport, and other photo-responsive properties. The inherent chirality of abietic acid could also be explored for applications in chiroptical materials.

Future Research Directions and Interdisciplinary Prospects

Rational Design of Next-Generation Iron Abietate Complexes with Tailored Properties

The future development of iron abietate chemistry heavily relies on the principles of rational design to create next-generation complexes with precisely controlled characteristics. nih.govnih.gov The abietate ligand, derived from renewable pine resin, offers a versatile and modifiable scaffold. mdpi.comresearchgate.net By systematically altering the structure of the abietate backbone, researchers can fine-tune the steric and electronic environment around the iron center, thereby influencing the complex's stability, solubility, catalytic activity, and magnetic properties.

Key strategies will involve targeted chemical modifications of the abietic acid structure before its complexation with iron. Introducing specific functional groups onto the tricyclic diterpenoid framework can impart desired properties. For example, incorporating polar moieties could enhance solubility in a wider range of solvents, while adding electron-withdrawing or -donating groups could modulate the redox potential of the iron center, which is crucial for catalytic applications. nih.gov This approach allows for the creation of a library of iron abietate derivatives, each designed for a specific function.

Table 1: Strategies for Ligand Modification and Potential Impact on Iron Triabietate Properties

| Modification Strategy | Rationale | Expected Impact on Complex Properties |

|---|---|---|

| Introduction of Polar Groups (e.g., -OH, -NH2) | Increase hydrophilicity. | Enhanced solubility in polar solvents; potential for new bio-applications. |

| Halogenation of the Aromatic Ring | Modify the ligand's electronic properties. | Altered redox potential of the iron center; enhanced catalytic activity. |

| Introduction of Bulky Substituents | Increase steric hindrance around the metal center. | Improved catalyst stability; control over stereoselectivity in polymerization reactions. |

| Polymerizable Group Attachment | Incorporate the complex into a polymer matrix. | Creation of heterogeneous catalysts; development of functional polymer materials. |

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational modeling with experimental validation is a powerful strategy that will accelerate the discovery and optimization of iron abietate complexes. nih.govplos.org Computational chemistry provides tools to predict the behavior of molecules, thereby guiding experimental efforts and reducing the need for time-consuming trial-and-error synthesis. nih.gov

Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the geometric and electronic structures of novel iron abietate derivatives. These calculations can predict key parameters such as bond lengths, bond angles, molecular orbital energies, and spectroscopic signatures. researchgate.net This theoretical data can then be compared with experimental results from techniques like X-ray crystallography, Mössbauer spectroscopy, and UV-Vis spectroscopy to validate the computational models. lmaleidykla.lt Furthermore, computational screening of virtual libraries of modified iron abietate complexes can identify promising candidates for synthesis, prioritizing those with the most desirable predicted properties for specific applications. plos.org

Table 2: Integration of Computational and Experimental Techniques in Iron Triabietate Research

| Methodology | Specific Technique | Research Goal |

|---|---|---|

| Computational | Density Functional Theory (DFT) | Predict electronic structure, redox potentials, and reaction mechanisms. |

| Experimental | Cyclic Voltammetry | Measure redox potentials and probe electrochemical behavior. |

| Computational | Molecular Dynamics (MD) Simulations | Simulate complex behavior in solution and interaction with substrates. |

| Experimental | NMR/IR Spectroscopy | Characterize catalyst-substrate interactions and reaction kinetics. |

| Computational | Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with catalytic performance. |

| Experimental | Catalytic Activity Assays | Measure reaction yields, selectivity, and turnover frequencies. |

Exploration of Novel Reactivity and Advanced Material Functions

Future research will aim to unlock the full potential of iron triabietate in catalysis and materials science. Given the low cost, low toxicity, and high natural abundance of iron, its complexes are attractive alternatives to catalysts based on precious metals. mdpi.comalfachemic.com

In catalysis, iron triabietate's unique structure, featuring a bulky, hydrophobic ligand, makes it a compelling candidate for reactions in non-polar media. A significant area of exploration is its potential use as a catalyst for ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). mdpi.comresearchgate.net The stereochemistry of the abietate ligand could influence the tacticity of the resulting polymer, thereby controlling its physical properties. researchgate.net Other potential catalytic applications include oxidation reactions using environmentally benign oxidants and various C-C bond-forming reactions. mdpi.com

In materials science, iron triabietate can serve as a precursor for the synthesis of advanced iron-based materials. rsc.org For instance, controlled thermolysis of the complex could provide a straightforward route to iron oxide nanoparticles. azom.com The abietate ligand, upon decomposition, could act as an in-situ carbon source or capping agent, influencing the size, morphology, and surface properties of the resulting nanoparticles. These materials have potential applications in areas such as magnetic data storage, environmental remediation, and biomedicine. nih.govnih.govmdpi.com

Continued Emphasis on Sustainable Development and Green Chemistry in Iron Abietate Research

The development of iron triabietate chemistry is intrinsically aligned with the principles of sustainable development and green chemistry. azom.com Abietic acid, the precursor to the ligand, is a renewable feedstock derived from pine resin, a byproduct of the forestry industry. mdpi.comresearchgate.net This stands in stark contrast to many ligands used in coordination chemistry, which are derived from finite petrochemical resources.

Future research will continue to emphasize this "green" aspect by developing eco-friendly synthesis routes for iron triabietate and its derivatives. This includes the use of non-toxic solvents, minimizing waste generation, and employing energy-efficient reaction conditions. nih.gov The application of these iron complexes as catalysts is a core component of green chemistry, as they offer a less toxic and more economical alternative to many conventional catalysts containing heavy or precious metals. cheminst.canih.gov Research into their use in reactions that utilize green reductants, such as formic acid or molecular hydrogen, or benign oxidants like hydrogen peroxide, will be particularly valuable. nih.gov By focusing on the entire lifecycle—from the renewable sourcing of the ligand to the development of environmentally benign catalytic processes—research on iron abietate can make a substantial contribution to the field of sustainable chemistry. nih.gov

Q & A

Basic Research Questions

Q. What established methodologies ensure reproducible synthesis and characterization of iron triabietate in academic settings?